Methyl 2-methoxy-4-(methylsulfonyl)benzoate

Description

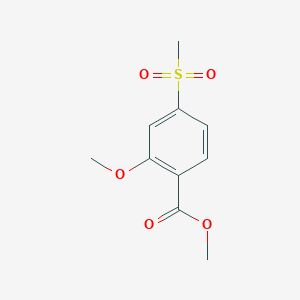

Methyl 2-methoxy-4-(methylsulfonyl)benzoate is a methyl ester derivative of benzoic acid featuring a methoxy group at the ortho (2-) position and a methylsulfonyl group at the para (4-) position on the aromatic ring. Its molecular formula is C₁₀H₁₂O₅S, with a molecular weight of 256.26 g/mol. The compound’s structure is characterized by the electron-withdrawing sulfonyl group, which enhances polarity and influences its chemical reactivity and biological interactions.

Properties

IUPAC Name |

methyl 2-methoxy-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-14-9-6-7(16(3,12)13)4-5-8(9)10(11)15-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUVNEKHUQHJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-4-(methylsulfonyl)benzoate can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler benzoate derivatives.

Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce simpler benzoate compounds .

Scientific Research Applications

Chemistry

Methyl 2-methoxy-4-(methylsulfonyl)benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions enable the formation of diverse derivatives that can be utilized in further synthetic pathways.

Biology

In biological research, this compound has been studied for its potential role in enzyme inhibition and as a probe for biological pathways. The methoxy and methylsulfonyl groups can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, influencing their activity and modulating biochemical pathways. Research indicates that it may play a role in modulating oxidative stress responses, suggesting therapeutic potential in conditions characterized by oxidative damage .

Industry

This compound is utilized in the production of specialty chemicals and serves as a starting material for synthesizing other industrially relevant compounds. Its unique structure enhances its utility in formulating products within the chemical industry.

Case Study 1: Enzyme Inhibition

A study explored the inhibition of specific enzymes by this compound. The compound was found to effectively inhibit enzyme activity through competitive inhibition mechanisms, suggesting potential applications in drug design targeting enzyme-related diseases.

Case Study 2: Oxidative Stress Modulation

Research indicated that this compound could modulate oxidative stress responses in cellular models. It demonstrated protective effects against oxidative damage, highlighting its potential therapeutic applications in conditions such as neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-(methylsulfonyl)benzoate involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, which can influence the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The para-methylsulfonyl group in the target compound may enhance binding to ALS enzymes, similar to mesosulfuron-methyl’s sulfamoyl group .

- Electron Effects : The methoxy group (electron-donating) at the ortho position contrasts with the electron-withdrawing sulfonyl group, creating a polarized aromatic system that may influence solubility and reactivity compared to triazinyl-containing analogs .

Physicochemical Properties

Alkyl benzoates exhibit variations in solubility, logP, and stability based on substituents:

Metabolic and Toxicological Profiles

- Metabolism : Sulfonyl-containing compounds often undergo oxidative metabolism. Mesosulfuron-methyl, for instance, generates metabolites via hydroxylation and sulfonyl group cleavage . The target compound’s methylsulfonyl group may resist degradation, leading to persistent residues.

- Toxicity : Methyl benzoate derivatives generally exhibit low acute toxicity (e.g., methyl benzoate LD₅₀ >2,000 mg/kg in rats) . However, sulfonylurea herbicides like metsulfuron-methyl show higher specificity toward plants, with mammalian toxicity linked to chronic exposure .

Research Findings and Data

Spectroscopic Characterization

Theoretical calculations (e.g., density functional theory) align with experimental data for related structures, suggesting reliable predictive models .

Biological Activity

Methyl 2-methoxy-4-(methylsulfonyl)benzoate is a chemical compound that has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and agricultural sciences. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group and a methylsulfonyl group attached to a benzoate structure. Its molecular formula is C10H13O4S, indicating moderate polarity and solubility in organic solvents, which enhances its utility in synthetic organic chemistry and pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C10H13O4S |

| Solubility | Soluble in organic solvents |

| Functional Groups | Methoxy, Methylsulfonyl |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can participate in various chemical interactions such as:

- Hydrogen Bonding : The sulfonyl group can form hydrogen bonds with active site residues of enzymes.

- Hydrophobic Interactions : The methoxy group enhances the compound's affinity for lipid membranes, facilitating cellular uptake.

These interactions can modulate enzyme activity and influence various biochemical pathways, leading to therapeutic effects .

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. For instance, it has been evaluated for its efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that the compound possesses significant antibacterial properties:

- Staphylococcus aureus : MIC = 15.625–62.5 μM

- Escherichia coli : MIC = 31.108–62.216 μg/mL

These findings highlight its potential as an antimicrobial agent in clinical settings .

Antioxidant Activity

The compound has also shown promise in modulating oxidative stress responses, which is critical in various pathological conditions. Research indicates that this compound can enhance cellular antioxidant defenses, potentially offering therapeutic benefits in diseases characterized by oxidative damage.

Case Studies

-

Antimycobacterial Activity :

A study explored the compound's potential against Mycobacterium tuberculosis (Mtb). The results demonstrated that derivatives of this compound exhibit potent antimycobacterial activity, with favorable pharmacokinetic properties observed in animal models . -

Enzyme Inhibition Studies :

In biochemical assays, the compound served as a probe to study enzyme kinetics and binding interactions. It was found to inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Antioxidant Properties | Modulates oxidative stress responses |

| Antimycobacterial Activity | Potent against Mtb, favorable pharmacokinetics |

| Enzyme Interaction Studies | Inhibits specific enzymes, potential drug lead |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-methoxy-4-(methylsulfonyl)benzoate, and how can intermediates be characterized?

- Methodology :

- Synthesis : Start with 4-(methylsulfonyl)-2-methoxybenzoic acid. Esterification with methanol under acidic catalysis (e.g., H₂SO₄) or coupling reagents (e.g., DCC/DMAP) yields the target compound. Alternative routes may involve sulfonation of 2-methoxybenzoate derivatives using methylsulfonyl chloride .

- Characterization : Use NMR (¹H/¹³C) to confirm ester formation and sulfonyl group placement. LC-MS ensures purity (>98%). X-ray crystallography (using SHELX programs) resolves crystal packing and stereoelectronic effects .

Q. How can researchers verify the structural integrity of this compound using crystallographic data?

- Methodology :

- Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Collect diffraction data on a synchrotron or lab-based X-ray diffractometer. Refine structures using SHELXL, focusing on bond angles, torsion angles, and hydrogen bonding networks. Compare with DFT-optimized geometries for validation .

Q. What analytical techniques are critical for assessing purity and stability in storage?

- Methodology :

- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; quantify impurities using calibration curves.

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify hydrolytic products (e.g., free benzoic acid derivatives) .

Advanced Research Questions

Q. How do substituent positions (methoxy vs. methylsulfonyl) influence the herbicidal activity of this compound?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., 3-methoxy or 5-methylsulfonyl). Test herbicidal efficacy in Arabidopsis or Brassica models. Quantify inhibition of acetolactate synthase (ALS) via enzyme assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with ALS active sites. Corrogate electrostatic potential maps (MEPs) with bioactivity data .

Q. What strategies resolve discrepancies in bioactivity data caused by synthetic byproducts?

- Methodology :

- Byproduct Identification : Use preparative HPLC to isolate impurities. Characterize via HR-MS and 2D NMR (COSY, HSQC).

- Bioassay Refinement : Repeat herbicidal assays with purified compound and spiked impurities. Statistical analysis (ANOVA) identifies significant interference .

Q. How can the environmental fate of this compound be predicted?

- Methodology :

- Degradation Pathways : Conduct photolysis studies (UV light, λ = 300–400 nm) in aqueous buffers. Track intermediates via LC-QTOF-MS.

- Ecotoxicology : Assess soil half-life (OECD 307 guidelines) and toxicity to Daphnia magna (OECD 202). Compare with QSAR predictions .

Methodological Notes

- Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .

- Synthetic Optimization : Microwave-assisted synthesis reduces reaction times for esterification steps, minimizing thermal degradation .

- Data Contradictions : Cross-validate NMR assignments with DEPT-135 and HSQC to avoid misassignment of methoxy and methylsulfonyl signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.